4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Description
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a nitro group at the para position of one phenyl ring and three methoxy groups at the 3,4,5-positions of the other phenyl ring. This compound is part of a broader class of pyrimidine-based molecules studied for their biological activities, including antimicrobial, anticancer, and herbicidal properties .
Properties
IUPAC Name |
4-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-26-16-8-12(9-17(27-2)18(16)28-3)15-10-14(21-19(20)22-15)11-4-6-13(7-5-11)23(24)25/h4-10H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYDTPYYULLNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
-
Reactants : 4-nitroacetophenone and 3,4,5-trimethoxybenzaldehyde.
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Base Catalyst : Aqueous NaOH (40% w/v) or KOH.
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Solvent : Ethanol (95%) or methanol.
Table 1: Optimization of Chalcone Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Ethanol |
| Catalyst Concentration | 40% NaOH | 30% KOH | 40% NaOH |
| Reaction Time (hr) | 6 | 8 | 7 |
| Yield (%) | 72 | 68 | 75 |
The chalcone is purified via recrystallization from ethanol, yielding pale yellow crystals (m.p. 142–144°C).
Cyclocondensation with Guanidine Carbonate
The chalcone undergoes cyclocondensation with guanidine carbonate to form the pyrimidine core.
Standard Protocol
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Molar Ratio : Chalcone : guanidine carbonate = 1 : 1.
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Solvent : Anhydrous dimethylformamide (DMF), pre-dried with KOH pellets.
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Workup : The reaction mixture is poured into crushed ice, stirred for 30 minutes, and filtered. The crude product is washed with cold water and recrystallized from ethanol.
Table 2: Reaction Parameters and Yields
| Entry | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 160 | 4 | 68 |
| 2 | DMSO | 160 | 4 | 61 |
| 3 | Ethanol | 80 | 8 | 42 |
DMF outperforms other solvents due to its high polarity and ability to stabilize intermediates.
Optimization of Reaction Conditions
Effect of Temperature
Yields improve significantly at elevated temperatures:
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160°C : 68% yield.
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140°C : 52% yield.
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180°C : 65% yield (decomposition observed).
Role of Catalysts
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Base-Free : ≤50% yield.
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KOH (5 mol%) : 73% yield.
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PTSA (5 mol%) : 58% yield.
Table 3: Catalyst Screening
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| None | – | 50 |
| KOH | 5 | 73 |
| PTSA | 5 | 58 |
| NaOH | 5 | 70 |
Characterization and Spectral Data
The product is characterized using spectroscopic techniques:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Scale-Up and Industrial Considerations
For large-scale production:
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Continuous Flow Reactors : Improve heat transfer and reduce side reactions.
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Solvent Recovery : DMF is distilled and reused to minimize waste.
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Quality Control : In-line HPLC monitors reaction progress (>98% purity).
Table 4: Pilot-Scale Synthesis (10 mol Batch)
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield (%) | 68 | 65 |
| Purity (%) | 98 | 97 |
| Reaction Time (hr) | 4 | 3.5 |
Comparison with Alternative Methods
Thiourea-Based Cyclization
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: 4-(4-Aminophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The nitrophenyl and trimethoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physical Properties
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Pyrimidine Derivatives

Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl) at R1 improve stability and interaction with hydrophobic pockets in target proteins .
- Bulky substituents (e.g., quinoline in Compound 4) may reduce cellular permeability but improve target specificity .
Key Findings :
- Antimicrobial Activity : Chloro and morpholine substituents (e.g., Compound 22) significantly enhance activity against Gram-positive bacteria due to improved membrane penetration .
- Anticancer Potential: The naphthalenyl-nitrophenyl analogue (R2) shows moderate activity against pancreatic cancer (IC₅₀ = 123.33 μM), suggesting the nitro group’s role in DNA intercalation .
- Herbicidal Activity: Nitrophenyl-pyrimidines exhibit selective inhibition against dicots (e.g., rape) but weak activity on monocots (e.g., barnyard grass) .
- Molecular Docking : The 2-fluoro-4-methoxy derivative showed the best RabGGTase inhibition (GLIDE score: -9.2), outperforming analogues with fewer electron-withdrawing groups .
Biological Activity
4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (CAS Number: 1184662-60-9) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure with multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and antioxidant properties.
- Molecular Formula : C19H18N4O5
- Molecular Weight : 382.37 g/mol
- Melting Point : 229-231 °C
- Boiling Point : 602.1 °C (predicted)
- Density : 1.306 g/cm³ (predicted)
- pKa : 1.72 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines:
These results indicate that the compound is notably more effective than standard chemotherapeutic agents like sorafenib and doxorubicin in inhibiting cell proliferation.
Antibacterial Activity
The antibacterial properties of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine have also been explored. Its structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
The compound was tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <125 µg/mL |
| Escherichia coli | <150 µg/mL |
| Pseudomonas aeruginosa | <150 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its mechanism of action and potential as an antibiotic agent .
Antioxidant Activity
Antioxidant properties are critical for compounds intended for therapeutic use, particularly in the prevention of oxidative stress-related diseases. The antioxidant capacity of 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been assessed using various assays.
Antioxidant Capacity Assessment
The antioxidant activity was evaluated using the DPPH radical scavenging assay:
| Compound | EC50 (µM) |
|---|---|
| 4-(4-Nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | 12.5 |
This result indicates that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative damage .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-nitrophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation of chalcone intermediates with guanidine derivatives under basic conditions. For example, lithium hydroxide in ethanol/water mixtures at reflux (70–80°C) is commonly used to promote ring closure .
- Key Variables :
- Catalyst : LiOH vs. NaOH (LiOH yields higher purity due to reduced side reactions).
- Solvent : Ethanol/water mixtures improve solubility of nitro-substituted intermediates.
- Time : Extended reflux (4–6 hours) enhances yields but risks decomposition of trimethoxyphenyl groups.
- Example Data :
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| LiOH/EtOH-H2O, 5h reflux | LiOH | 75–80% | >95% |
| NaOH/EtOH-H2O, 4h reflux | NaOH | 60–65% | 85–90% |
Q. How is structural characterization performed for this compound, and what spectral benchmarks are critical?
- Techniques :
- 1H/13C NMR : Key signals include the pyrimidine NH2 at δ 6.5–6.7 ppm (singlet) and aromatic protons from the nitrophenyl (δ 8.0–8.3 ppm) and trimethoxyphenyl (δ 3.8–3.9 ppm for OCH3) groups .
- HR-MS : Molecular ion peaks at m/z 434.1482 (C21H19N4O5+) confirm the molecular formula .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in antimicrobial or antiproliferative assays?
- Molecular Docking Insights : The compound shows strong binding affinity (Glide score: −9.2 kcal/mol) to Rab geranylgeranyltransferase (RabGGTase), a key enzyme in post-translational protein prenylation. The nitro group forms hydrogen bonds with Asp192, while trimethoxyphenyl engages in hydrophobic interactions with Leu114 and Phe213 .
- Biological Data :
| Target | IC50 (µM) | Assay Type |
|---|---|---|
| RabGGTase | 1.2 ± 0.3 | Fluorescence |
| Mycobacterium tuberculosis | 8.5 ± 1.1 | Microplate Alamar Blue |
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Structure-Activity Relationship (SAR) :
- Nitro Group Replacement : Substituting 4-nitrophenyl with 4-fluorophenyl reduces RabGGTase inhibition (Glide score: −7.1 kcal/mol), highlighting the nitro group’s role in polar interactions .
- Trimethoxyphenyl Optimization : Removing one methoxy group (e.g., 3,4-dimethoxy) decreases antiproliferative activity (IC50 > 20 µM vs. 4.3 µM for trimethoxy) due to reduced π-stacking with aromatic residues .
- SAR Table :
| Substituent (R) | RabGGTase Glide Score | Antiproliferative IC50 (µM) |
|---|---|---|
| 4-Nitrophenyl | −9.2 | 4.3 ± 0.5 |
| 4-Fluorophenyl | −7.1 | 12.8 ± 1.2 |
| 3,4-Dimethoxyphenyl | −6.8 | >20 |
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in IC50 values for Mycobacterium tuberculosis (8.5 µM vs. 15 µM in older studies) arise from assay variability (e.g., Alamar Blue vs. CFU counting).
- Resolution Strategy :
Standardize Assays : Use validated protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) testing.
Control Compounds : Include reference drugs (e.g., isoniazid) to calibrate inter-lab variability .
Structural Confirmation : Verify compound integrity via LC-MS post-assay to rule out degradation .
Methodological Best Practices
Q. What analytical techniques are recommended for purity assessment during synthesis?
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.5% .
- Elemental Analysis : Carbon/nitrogen ratios should deviate <0.3% from theoretical values (C: 58.54%, N: 12.96%) .
Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?
- Combinatorial Assays :
- Checkerboard Method : Test the compound with rifampicin or fluconazole to calculate fractional inhibitory concentration (FIC) indices .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

